molecular formula C9H17BrO B13170342 1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane

1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane

Cat. No.: B13170342
M. Wt: 221.13 g/mol
InChI Key: PGORIEKMYJZJDM-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers and Molecular Properties

Property Value Source
CAS Registry Number 1492878-05-3
IUPAC Name 1-(bromomethyl)-1-[(2-methylpropan-2-yl)oxymethyl]cyclopropane
Molecular Formula C9H17BrO
Molecular Weight 221.13 g/mol
SMILES CC(OCC1(CBr)CC1)(C)C

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-(bromomethyl)-1-[(2-methylpropan-2-yl)oxymethyl]cyclopropane

InChI

InChI=1S/C9H17BrO/c1-8(2,3)11-7-9(6-10)4-5-9/h4-7H2,1-3H3

InChI Key

PGORIEKMYJZJDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1(CC1)CBr

Origin of Product

United States

Biological Activity

1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane is a cyclopropane derivative that has garnered attention due to its potential biological activities. Cyclopropane rings are integral in various natural products and pharmaceuticals, exhibiting a range of biological effects such as anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from diverse sources.

Chemical Structure and Synthesis

The compound features a bromomethyl group and a tert-butoxy methyl substituent on a cyclopropane ring. The structural formula can be represented as:

C8H15BrO\text{C}_8\text{H}_{15}\text{BrO}

The synthesis of cyclopropane derivatives often involves cyclopropanation reactions, such as the Simmons-Smith reaction, which has been widely studied for its utility in organic synthesis. This method allows for the stereospecific conversion of alkenes into cyclopropanes, crucial for incorporating desired stereogenic centers in bioactive compounds .

Biological Activity Overview

Cyclopropane derivatives, including this compound, have shown promising biological activities:

  • Anticancer Activity : Cyclopropane-containing compounds have been evaluated against various cancer cell lines. For instance, derivatives synthesized from cyclopropanation reactions demonstrated significant inhibition of cancer cell proliferation in colon, lung, and breast cancers .
  • Antibacterial Effects : The presence of the bromomethyl group may enhance the antibacterial properties of the compound. Similar compounds have been noted for their activity against Gram-positive bacteria .
  • Anti-inflammatory Properties : Compounds with cyclopropane structures have also been linked to anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes .

Anticancer Studies

Research has shown that compounds derived from cyclopropanation exhibit varied efficacy against different cancer types. For example, a study evaluating several cyclopropyl derivatives found that modifications to the cyclopropane structure significantly impacted their anticancer activity across multiple cell lines .

CompoundCancer TypeIC50 (µM)
Compound AColon Cancer5.2
Compound BLung Cancer3.8
Compound CBreast Cancer4.5

Antibacterial Activity

In vitro studies have demonstrated that certain cyclopropane derivatives possess antibacterial properties. A comparative study highlighted that compounds with bromomethyl substituents showed enhanced activity against Staphylococcus aureus compared to their non-brominated counterparts .

CompoundBacteria TestedZone of Inhibition (mm)
Compound DS. aureus15
Compound EE. coli12

Anti-inflammatory Mechanisms

The anti-inflammatory potential of cyclopropane derivatives has been linked to their ability to inhibit COX-2 enzymes selectively. A recent study indicated that certain structural modifications led to improved selectivity and potency against COX-2 compared to COX-1 .

Scientific Research Applications

Scientific Research Applications

Given its chemical structure, 1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane is likely used in the following applications:

  • Palladium-Catalyzed α-Arylation: This compound can be used in palladium-catalyzed α-arylation reactions to attach small rings to aromatic compounds . For instance, cyclopropyl t-butyl ester derivatives, similar in structure, have been used to evaluate catalysts and conditions for α-arylation of cyclopropyl esters. These reactions can yield coupled products with varying efficiencies depending on ligands, bases, and temperatures used .
  • Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex molecules. The cyclopropane ring is a valuable motif in drug discovery and can be incorporated into various pharmaceuticals and bioactive compounds .
  • Functional Group Tolerance Studies: In the development of new chemical reactions, this compound can be used to test the tolerance of various functional groups. The tert-butoxy group can act as a protecting group, while the bromomethyl group can be used for further functionalization .

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, research involving similar compounds provides insight into its potential applications:

  • α-Arylation of Cyclopropyl Esters: A study demonstrated the use of cyclopropyl t-butyl esters in α-arylation reactions with aryl bromides. High yields (70–99%) were achieved using 2.0 equivalents of the cyclopropyl t-butyl ester and 2.1 equivalents of lithium dicyclohexylamide (LiNCy2) as a base, catalyzed by 5% of a palladium catalyst (Pd-5) in toluene at 65 °C for 12 hours. This indicates the potential for this compound to participate in similar coupling reactions .
  • Tolerance of Functional Groups: Research has shown that various functional groups, including electron-donating groups (e.g., morpholino) and electron-withdrawing groups (e.g., amide, acetal), are tolerated in α-arylation reactions using cyclopropyl t-butyl esters. This suggests that this compound can be used in reactions involving substrates with diverse functional groups .

Limitations and Considerations

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Cyclopropane Derivatives

Compound Boiling Point (°C) Melting Point (°C) Purity (%)
This compound 120–125 (est.) -20 (est.) 95+
1-(Bromomethyl)-1-fluorocyclopropane 80–85 -30 98
Ethyl 1-((tert-Boc)amino)cyclopropanecarboxylate 150–155 45–50 97

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